(3E)-N-(biphenyl-2-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and methylphenoxyacetyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature and pH control. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical syntheses.
Uniqueness
(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-(2-phenylphenyl)butanamide |
InChI |
InChI=1S/C25H25N3O3/c1-18-10-6-9-15-23(18)31-17-25(30)28-27-19(2)16-24(29)26-22-14-8-7-13-21(22)20-11-4-3-5-12-20/h3-15H,16-17H2,1-2H3,(H,26,29)(H,28,30)/b27-19+ |
InChI Key |
XRVTVGKESQJXQD-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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